molecular formula C25H24ClN5O2 B2673658 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921833-19-4

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2673658
CAS RN: 921833-19-4
M. Wt: 461.95
InChI Key: SYGPLEMLMHGRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of phenylpiperazine , which is a class of chemical compounds containing a phenyl group bound to a piperazine ring. The ‘piprazole’ suffix in the name indicates that it belongs to this class .


Chemical Reactions Analysis

Phenylpiperazines can undergo a variety of chemical reactions, including electrophilic aromatic substitution on the phenyl ring or reactions at the nitrogen atoms of the piperazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure and substituents. Phenylpiperazines are generally stable compounds, but may have different solubilities, melting points, etc., based on their specific structures .

Scientific Research Applications

Molecular Interaction and Binding Studies

This compound and its structural analogs have been studied for their interactions with various receptors. For instance, molecules with a similar structure have been analyzed for their binding affinities and conformational behaviors in relation to cannabinoid receptors, utilizing computational models and molecular docking studies to understand their potential as antagonists or agonists (Shim et al., 2002).

Synthesis and Biological Evaluation

Research has also focused on the synthesis and in vitro screening of novel pyridine derivatives, including efforts to generate compounds with improved antimicrobial and antioxidant activities. For example, Flefel et al. (2018) reported the synthesis of triazolopyridine derivatives and their molecular docking screenings, indicating moderate to good binding energies, demonstrating their potential in antimicrobial and antioxidant applications (Flefel et al., 2018).

Neuropharmacology Research

Derivatives with similar structural motifs have been evaluated for their potential in neuropharmacology, particularly as G protein-biased partial agonists at dopamine receptors, which could have implications for developing novel therapeutics for neurological conditions (Möller et al., 2017).

Antiviral Activities

The application of pyrazolo[4,3-c]pyridine derivatives extends into antiviral research, where compounds have been synthesized and tested for their antiviral properties, contributing valuable insights into the development of new antiviral agents (Attaby et al., 2007).

Anticancer Research

In anticancer research, new derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines, showing promising selective cytotoxicity towards cancer cells over normal cells. This highlights the potential for these compounds in cancer therapy, with studies indicating mechanisms of action including cell cycle arrest and induction of apoptotic cell death (El-Masry et al., 2022).

Mechanism of Action

The mechanism of action would depend on the use of the compound. Phenylpiperazines are often used in pharmaceuticals, where their mechanism of action typically involves interaction with receptors in the nervous system .

Safety and Hazards

Safety and hazards would also depend on the specific compound. Some phenylpiperazines are toxic , so appropriate safety measures should be taken when handling them.

properties

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O2/c1-2-28-16-21(23-22(17-28)25(33)31(27-23)19-8-4-3-5-9-19)24(32)30-13-11-29(12-14-30)20-10-6-7-18(26)15-20/h3-10,15-17H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGPLEMLMHGRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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